N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-14(11-20-12-3-1-2-4-13(12)24-16(20)23)17-7-8-19-9-10-21-15(19)5-6-18-21/h1-6,9-10H,7-8,11H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQBLZOZVZHBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[1,2-b]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Linker: The imidazo[1,2-b]pyrazole core is then reacted with an ethyl halide in the presence of a base to introduce the ethyl linker.
Synthesis of the Benzoxazole Moiety: The benzoxazole ring is typically synthesized via a condensation reaction between an o-aminophenol and a carboxylic acid derivative.
Coupling of the Two Moieties: The final step involves coupling the imidazo[1,2-b]pyrazole-ethyl intermediate with the benzoxazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the imidazo[1,2-b]pyrazole or benzoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or photonic characteristics.
Industrial Applications: It could serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects or providing insights into biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three classes of analogs based on structural and functional attributes.
TSPO-Targeting SPECT Ligands (e.g., PBPA)
Compound: 2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide (PBPA) .
- Structural Similarities : Both compounds share the 2-oxobenzo[d]oxazol-3(2H)-yl-acetamide backbone.
- Key Differences: PBPA incorporates a bis(pyridin-2-ylmethyl)amino chelating group for radiometal coordination (e.g., carbon-11), while the target compound substitutes this with a 1H-imidazo[1,2-b]pyrazole-ethyl chain.
- Functional Implications : PBPA is optimized for single-photon emission computed tomography (SPECT) imaging, whereas the target compound’s imidazo-pyrazole group may prioritize kinase inhibition or solubility enhancement.
Quinoline-Based Acetamide Derivatives (Patent Compounds)
Examples :
- N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide .
- Structural Similarities: Central acetamide linkage and aromatic heterocycles (quinoline/oxazolone).
- Key Differences: The patent compounds feature quinoline cores with indoline/tetrahydrofuran substituents, contrasting with the target compound’s benzo[d]oxazolone and imidazo-pyrazole units.
- Functional Implications: Quinoline derivatives are typically designed for anticancer or antiviral activity, suggesting the target compound may diverge in therapeutic applications.
Benzimidazole-Imidazole Hybrids
Example : N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide .
- Structural Similarities : Both compounds include imidazole-derived motifs and acetamide spacers.
- Key Differences : The hybrid compound replaces benzo[d]oxazolone with a fused imidazo-benzimidazole system, which may alter π-π stacking interactions in target binding.
- Functional Implications : Benzimidazole derivatives often exhibit antiparasitic or antiulcer activity, whereas the target compound’s oxazolone group could favor CNS or inflammatory targets.
Comparative Data Table
Key Research Findings and Implications
Bioisosteric Replacements: The benzo[d]oxazolone group in the target compound may serve as a bioisostere for benzimidazole or quinoline, balancing lipophilicity and hydrogen-bonding capacity .
Metabolic Stability : Benzo[d]oxazolone derivatives generally exhibit superior metabolic stability over benzimidazoles due to reduced susceptibility to cytochrome P450 oxidation .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, highlighting its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyrazole moiety linked to a 2-oxobenzo[d]oxazole structure via an ethyl chain. This unique arrangement contributes to its diverse biological activities. The molecular formula is , and its molecular weight is approximately 288.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₃ |
| Molecular Weight | 288.32 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[1,2-b]pyrazole Core: This is achieved through cyclization reactions involving appropriate precursors.
- Functionalization: The introduction of the 2-oxobenzo[d]oxazole moiety is performed using electrophilic substitution reactions.
- Final Coupling: The final product is obtained through acylation or similar coupling methods.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The imidazo[1,2-b]pyrazole scaffold is known for its ability to modulate enzyme activities, potentially leading to therapeutic effects against diseases such as cancer and infections.
Therapeutic Applications
Research has indicated that compounds similar to this compound exhibit promising activities in:
- Anticancer Therapy: The compound may inhibit tumor growth by targeting specific oncogenic pathways.
- Antimicrobial Activity: Preliminary studies suggest effectiveness against various bacterial strains.
Case Studies and Research Findings
Recent studies have explored the efficacy of related compounds in preclinical models:
- Cancer Models: A derivative of the imidazo[1,2-b]pyrazole class showed significant inhibition of tumor growth in xenograft models, with IC50 values in the nanomolar range.
- Infectious Disease Models: Compounds with similar structures were evaluated for their antibacterial properties against Mycobacterium tuberculosis, showing promising results in vitro .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the imidazo[1,2-b]pyrazole and benzo[d]oxazolone moieties in this compound?
- The imidazo[1,2-b]pyrazole core can be synthesized via cyclocondensation of aminopyrazoles with α-haloketones or α,β-unsaturated carbonyl compounds under acidic conditions. The benzo[d]oxazol-3(2H)-one ring is typically formed through intramolecular cyclization of 2-aminophenol derivatives using reagents like phosgene or carbonyldiimidazole. Multi-step protocols involving protection/deprotection of reactive groups (e.g., amines, carbonyls) are essential to avoid side reactions .
- Key validation methods : Monitor intermediate purity via TLC and confirm final product structure using H/C NMR, IR (e.g., carbonyl stretches at 1680–1750 cm), and LC-MS .
Q. How can researchers optimize the alkylation step for the ethyl linker between the imidazopyrazole and acetamide groups?
- Use a nucleophilic substitution reaction with a bromoethyl or chloroethyl intermediate. Polar aprotic solvents (DMF, DMSO) and bases (KCO, NaH) enhance reactivity. Microwave-assisted synthesis (60–80°C, 30–60 min) improves yield and reduces byproducts like quaternary ammonium salts .
- Troubleshooting : If alkylation stalls, confirm the leaving group’s reactivity (Br > Cl) and ensure anhydrous conditions to prevent hydrolysis .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and regiochemistry?
- H NMR: Assign peaks for imidazopyrazole protons (δ 7.2–8.5 ppm, aromatic) and acetamide NH (δ 6.8–7.1 ppm, broad). C NMR confirms carbonyl groups (δ 165–175 ppm). High-resolution mass spectrometry (HRMS) verifies molecular formula .
- Pitfalls : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms (e.g., competing cyclization pathways)?
- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states and compare activation energies for alternative pathways. For example, assess whether the benzo[d]oxazolone forms via a six-membered cyclic intermediate or direct nucleophilic attack .
- Case study : In analogous acetamide derivatives, DFT revealed that steric hindrance from substituents on the phenyl ring dictates regioselectivity in heterocycle formation .
Q. What strategies are recommended for analyzing biological activity when experimental data conflicts with PASS program predictions?
- Re-evaluate the compound’s solubility and membrane permeability (e.g., via LogP calculations or experimental octanol-water partitioning). Use molecular docking (AutoDock Vina) to assess binding mode consistency with predicted targets. Validate with in vitro assays (e.g., enzyme inhibition, cell viability) under controlled pH and temperature .
- Example : A pyrazole-acetamide derivative showed unexpected kinase inhibition despite PASS predicting GPCR activity; crystallography revealed off-target binding due to flexible linker regions .
Q. How can researchers design SAR studies to probe the role of the 2-oxobenzo[d]oxazol-3(2H)-yl group in target binding?
- Synthesize analogs with modifications to the oxazolone ring (e.g., substituents at C-4/C-5, replacement with thiazolidinone or pyridone). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Correlate structural changes with activity using CoMFA or CoMSIA models .
- Data interpretation : A 2022 study found that electron-withdrawing groups on the oxazolone ring enhanced binding to serine proteases by 3–5-fold .
Methodological Notes
- Contradiction management : When spectral data (e.g., NMR splitting patterns) deviate from expectations, re-examine solvent effects, tautomerism, or dynamic processes (e.g., ring-flipping) using variable-temperature NMR .
- Scalability : Pilot-scale reactions (>10 g) require careful optimization of exothermic steps (e.g., cyclizations) to avoid decomposition. Use flow chemistry for hazardous intermediates like isocyanates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
